molecular formula C5H8O B167661 2-Methyl-2-vinyloxirane CAS No. 1838-94-4

2-Methyl-2-vinyloxirane

Cat. No.: B167661
CAS No.: 1838-94-4
M. Wt: 84.12 g/mol
InChI Key: FVCDMHWSPLRYAB-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 80-81°C . This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a vinyl group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

2-Methyl-2-vinyloxirane, also known as Isoprene monoxide , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.

Mode of Action

It is known to interact with its targets via thenucleophilic opening of the epoxide ring . This interaction leads to various changes at the molecular level, which can result in different physiological effects.

Biochemical Pathways

It has been used in theprenylation of some indolic and imidazolic bases , adding one or more isoprene units to these compounds . Prenylation is a crucial biochemical process that affects the function and localization of proteins within cells.

Pharmacokinetics

Its physical properties such as a boiling point of 80-81°c and a density of 0.857 g/mL at 25°C can influence its pharmacokinetic behavior. These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site after administration.

Result of Action

It is known to causeskin irritation, serious eye irritation, and may cause respiratory irritation . These effects indicate that the compound interacts with biological systems at a molecular level, leading to observable physiological changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a highly flammable liquid and vapor , and its storage temperature is recommended to be 2-8°C . These factors can affect the compound’s stability and its interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-vinyloxirane can be synthesized through the epoxidation of isoprene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to achieve the desired epoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes. One such method includes the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide, which facilitates the epoxidation of isoprene with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-vinyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2-vinyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a building block for bioactive molecules.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-vinyloxirane is unique due to the presence of both a vinyl group and a methyl group attached to the oxirane ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-ethenyl-2-methyloxirane
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InChI

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3
Source PubChem
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InChI Key

FVCDMHWSPLRYAB-UHFFFAOYSA-N
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Canonical SMILES

CC1(CO1)C=C
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Molecular Formula

C5H8O
Record name ISOPRENE OXIDE
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DSSTOX Substance ID

DTXSID701031061
Record name 2-Methyl-2-vinyloxirane
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Molecular Weight

84.12 g/mol
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Physical Description

Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
Record name ISOPRENE OXIDE
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CAS No.

1838-94-4
Record name ISOPRENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methyl-2-vinyloxirane in isoprene metabolism?

A1: this compound is a key intermediate in the metabolic breakdown of isoprene, a volatile hydrocarbon produced naturally by plants and animals. In the liver, cytochrome P450 enzymes epoxidize isoprene to form two enantiomers: this compound and 2-isopropenyloxirane. [, ] These epoxides can then undergo further enzymatic transformations, such as hydrolysis by epoxide hydrolase or conjugation with glutathione by glutathione S-transferase. [, ]

Q2: How does the stereochemistry of this compound influence its metabolism?

A2: While glutathione S-transferase shows no preference for either enantiomer of this compound, both epoxide hydrolase and cytochrome P450 exhibit substrate enantioselectivity. [, ] This means that the rate and pathway of this compound metabolism differ depending on the spatial arrangement of its atoms. For instance, epoxide hydrolase preferentially hydrolyzes this compound to its corresponding diol, while cytochrome P450 can further oxidize it to form diepoxides. [] Interestingly, the specific cytochrome P450 enzyme induced (e.g., by phenobarbital or pyrazole) can significantly impact the stereochemistry of the resulting diepoxide product. []

Q3: Beyond its role in isoprene metabolism, what are some synthetic applications of this compound?

A3: this compound serves as a versatile building block in organic synthesis. For example, it acts as a masked dienolate in vinylogous Mannich-type reactions with α-imino esters, ultimately leading to the synthesis of cis-5-substituted pipecolinic acid ethyl esters. [] Additionally, this compound reacts with indolic and imidazolic bases to introduce prenyl groups, expanding the chemical diversity of these compounds for potential medicinal chemistry applications. []

Q4: How can this compound be used to access challenging chemical structures?

A4: this compound participates in selective C-C coupling reactions with diborylmethide lithium salts. This reaction proceeds through a regioselective and diastereoselective SN2 borylmethylation/ring-opening sequence, generating homoallylboronates. [] These intermediates can be further transformed into valuable synthetic intermediates, such as diastereomeric bishomoallylic alicyclic 1,3-diols. [] Furthermore, reacting this compound with diborylmethide lithium salts followed by intramolecular cyclization offers a unique route to synthesize 3-borylated 1,2-oxaborolan-2-ol derivatives. []

Q5: Can you describe the potential genotoxicity of this compound?

A5: Research using a Drosophila assay designed to detect interchromosomal mitotic recombination revealed that this compound exhibits weak but reproducible genotoxic effects. [] This suggests that the compound can induce genetic damage, albeit at a lower potency compared to other strong mutagens. This effect is likely due to its electrophilic nature and relatively low DNA reactivity. [] Notably, efficient DNA repair mechanisms might contribute to its weak genotoxic profile. []

Q6: Are there regioselective methods for introducing prenyl groups using this compound?

A6: Yes, this compound can be employed to introduce oxygenated prenyl side chains onto resorcinol derivatives with high regioselectivity. [] This approach leverages the controlled lithiation of protected resorcinol derivatives, followed by reaction with this compound as the electrophile. [] Depending on the lithiation conditions, prenylation can be directed to either the C-2 or C-4 position of the resorcinol core, providing a valuable tool for the synthesis of diversely functionalized aromatic compounds. []

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